molecular formula C9H9BrN2 B1608763 2-(4-bromophenyl)-4,5-dihydro-1H-imidazole CAS No. 206535-83-3

2-(4-bromophenyl)-4,5-dihydro-1H-imidazole

Cat. No.: B1608763
CAS No.: 206535-83-3
M. Wt: 225.08 g/mol
InChI Key: UMIZQBIGMUWVTO-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-4,5-dihydro-1H-imidazole is an organic compound with the molecular formula C9H9BrN2 This compound features a bromine atom attached to a phenyl ring, which is further connected to a dihydroimidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Bromination of Phenylacetic Acid: : The synthesis of 2-(4-bromophenyl)-4,5-dihydro-1H-imidazole often begins with the bromination of phenylacetic acid. This reaction typically involves the use of bromine (Br2) and a catalyst such as iron (Fe) to facilitate the electrophilic aromatic substitution, resulting in 4-bromophenylacetic acid.

  • Formation of Imidazole Ring: : The next step involves the cyclization of 4-bromophenylacetic acid with ethylenediamine under acidic conditions. This reaction forms the imidazole ring, yielding this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions (temperature, pressure, and pH) is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: : The bromine atom on the phenyl ring can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

  • Oxidation and Reduction: : The imidazole ring can participate in oxidation and reduction reactions. For example, oxidation with hydrogen peroxide (H2O2) can yield imidazole N-oxides, while reduction with sodium borohydride (NaBH4) can reduce any carbonyl groups present.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Hydrogen peroxide (H2O2) in acetic acid.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Major Products

    Substitution: Formation of various substituted phenyl derivatives.

    Oxidation: Imidazole N-oxides.

    Reduction: Reduced imidazole derivatives.

Scientific Research Applications

Chemistry

2-(4-Bromophenyl)-4,5-dihydro-1H-imidazole is used as a building block in organic synthesis. Its bromine atom allows for further functionalization, making it valuable in the synthesis of more complex molecules.

Biology and Medicine

In biological research, this compound is studied for its potential pharmacological properties. It has been investigated for its activity against certain enzymes and receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism by which 2-(4-bromophenyl)-4,5-dihydro-1H-imidazole exerts its effects involves interaction with molecular targets such as enzymes and receptors. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets. The imidazole ring can interact with active sites of enzymes, potentially inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-4,5-dihydro-1H-imidazole: Lacks the bromine atom, resulting in different reactivity and binding properties.

    2-(4-Chlorophenyl)-4,5-dihydro-1H-imidazole: Similar structure but with a chlorine atom instead of bromine, leading to different chemical and biological properties.

    2-(4-Fluorophenyl)-4,5-dihydro-1H-imidazole:

Uniqueness

The presence of the bromine atom in 2-(4-bromophenyl)-4,5-dihydro-1H-imidazole imparts unique reactivity and binding characteristics, making it distinct from its analogs. This uniqueness is leveraged in various applications, particularly in drug design and material science.

Properties

IUPAC Name

2-(4-bromophenyl)-4,5-dihydro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMIZQBIGMUWVTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50395630
Record name 2-(4-bromophenyl)-4,5-dihydro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206535-83-3
Record name 2-(4-bromophenyl)-4,5-dihydro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-BROMOPHENYL)-4,5-DIHYDRO-1H-IMIDAZOLE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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